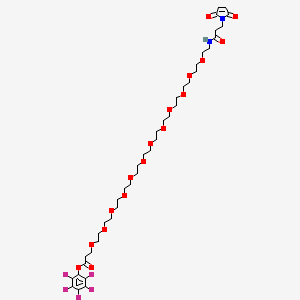
Propargyl-PEG12-SH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propargyl-PEG12-SH is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound contains an alkyne group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups. This click chemistry reagent is valuable in various scientific research applications, particularly in the field of targeted protein degradation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propargyl-PEG12-SH is synthesized through a series of chemical reactions involving polyethylene glycol and propargyl derivatives. The synthesis typically involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is activated by reacting with a suitable activating agent, such as tosyl chloride, to form a tosylated intermediate.
Introduction of Propargyl Group: The tosylated intermediate is then reacted with propargyl alcohol in the presence of a base, such as potassium carbonate, to introduce the propargyl group.
Thiol Functionalization: The propargyl-terminated polyethylene glycol is further reacted with a thiol-containing compound, such as 2-mercaptoethanol, to introduce the thiol group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Propargyl-PEG12-SH undergoes various chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the cycloaddition of the alkyne group with azide-containing molecules to form triazoles.
Thiol-Yne Reaction: The thiol group can react with alkynes in the presence of a radical initiator to form thioether linkages.
Oxidation and Reduction: The thiol group can undergo oxidation to form disulfides or reduction to form thiolates.
Common Reagents and Conditions
CuAAC Reaction: Copper sulfate and sodium ascorbate are commonly used as catalysts for the CuAAC reaction. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) or water at room temperature.
Thiol-Yne Reaction: Radical initiators, such as azobisisobutyronitrile (AIBN), are used to initiate the thiol-yne reaction. The reaction is carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation.
Major Products Formed
Triazoles: Formed from the CuAAC reaction.
Thioethers: Formed from the thiol-yne reaction.
Disulfides: Formed from the oxidation of the thiol group.
Wissenschaftliche Forschungsanwendungen
Propargyl-PEG12-SH has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to selectively degrade target proteins by recruiting them to the ubiquitin-proteasome system.
Biology: Employed in bioconjugation techniques to attach biomolecules, such as proteins and nucleic acids, to surfaces or other molecules.
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of therapeutic agents.
Industry: Applied in the development of advanced materials, such as hydrogels and nanomaterials, for various industrial applications.
Wirkmechanismus
Propargyl-PEG12-SH exerts its effects through the following mechanisms:
Click Chemistry: The alkyne group undergoes CuAAC with azide-containing molecules, forming stable triazole linkages. This reaction is highly specific and efficient, making it ideal for bioconjugation and material synthesis.
Protein Degradation: In the context of PROTACs, this compound acts as a linker that connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein. This facilitates the recruitment of the target protein to the ubiquitin-proteasome system, leading to its degradation.
Vergleich Mit ähnlichen Verbindungen
Propargyl-PEG12-SH is unique due to its combination of an alkyne group and a thiol group, which allows it to participate in both CuAAC and thiol-yne reactions. Similar compounds include:
Propargyl-PEG4-SH: A shorter polyethylene glycol linker with similar reactivity but different solubility and flexibility properties.
Propargyl-PEG12-NH2: Contains an amine group instead of a thiol group, making it suitable for different types of bioconjugation reactions.
Propargyl-PEG12-COOH: Contains a carboxyl group, which can be used for conjugation through amide bond formation.
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H52O12S/c1-2-3-28-4-5-29-6-7-30-8-9-31-10-11-32-12-13-33-14-15-34-16-17-35-18-19-36-20-21-37-22-23-38-24-25-39-26-27-40/h1,40H,3-27H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJKZZAUEFVSGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCS |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H52O12S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














